(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a phenyl group attached to a butanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid typically involves the following steps:
Protection of the amine group: The starting material, which contains an amino group, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the butanoic acid backbone: The Boc-protected amine is then subjected to a series of reactions, including alkylation and hydrolysis, to introduce the butanoic acid moiety.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the Boc-protected intermediate is reacted with a phenylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the phenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of peptides and proteins.
Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid
- (3S)-3-{(tert-butoxy)carbonylamino}-4-methylbutanoic acid
- (3S)-3-{(tert-butoxy)carbonylamino}-4-ethylbutanoic acid
Uniqueness
(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
267007-62-5 |
---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.